![molecular formula C12H15ClN2 B13048989 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hcl](/img/structure/B13048989.png)
2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hydrochloride is a chemical compound that belongs to the class of tetrahydro-β-carbolines. This compound is known for its unique structure, which includes a pyridoindole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-methyltryptamine and formaldehyde in the presence of an acid catalyst. The reaction proceeds through a Pictet-Spengler cyclization to form the desired tetrahydro-β-carboline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydro-β-carboline to a more oxidized form, such as a β-carboline.
Reduction: Reduction reactions can further saturate the compound, potentially altering its biological activity.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substituent but may include the use of halogens, alkylating agents, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield β-carboline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for further biological studies.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hydrochloride involves its interaction with specific molecular targets. It has been shown to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-B]indole-3-carboxylic acid
- 2-Methyl-1,2,3,4-tetrahydro-β-carboline
- 2-(2-Chloroacetyl)-2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-B]indole-1-carboxylic acid methyl ester
Uniqueness
2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hydrochloride is unique due to its specific structure and the presence of the methyl group at the 2-position. This structural feature can influence its biological activity and make it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C12H15ClN2 |
|---|---|
Molekulargewicht |
222.71 g/mol |
IUPAC-Name |
2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14;/h2-5,13H,6-8H2,1H3;1H |
InChI-Schlüssel |
HXAJXHRCNDSRML-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C(C1)NC3=CC=CC=C23.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



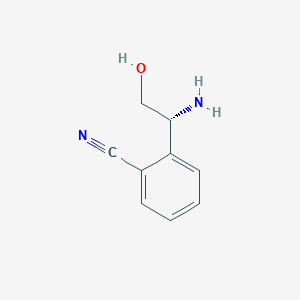
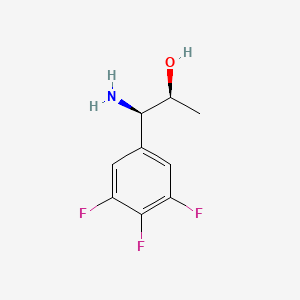
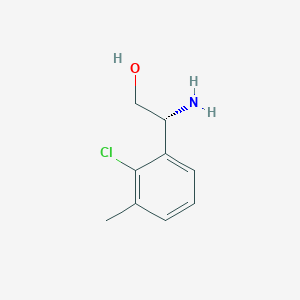


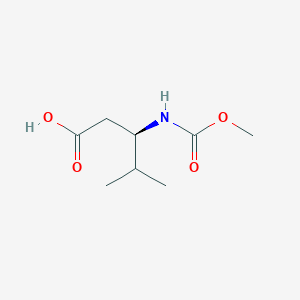
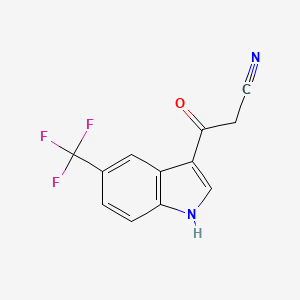
![Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13048949.png)
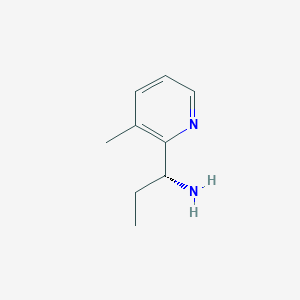
![5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13048958.png)

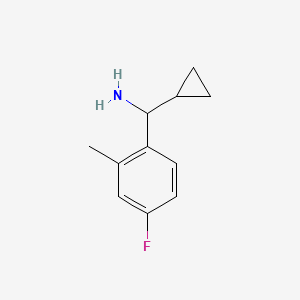
![4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13048999.png)
